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Compound of Interest

Compound Name: ASNO007

Cat. No.: B2575987

This technical guide provides a comprehensive overview of the discovery, development,
mechanism of action, and clinical evaluation of ASN007, a potent and selective inhibitor of the
extracellular signal-regulated kinases 1 and 2 (ERK1/2). This document is intended for
researchers, scientists, and drug development professionals interested in the therapeutic
potential of targeting the RAS/RAF/MEK/ERK signaling pathway.

Introduction

The RAS/RAF/MEK/ERK, also known as the Mitogen-Activated Protein Kinase (MAPK)
pathway, is a critical signaling cascade that regulates fundamental cellular processes including
proliferation, differentiation, survival, and angiogenesis.[1] Dysregulation of this pathway,
frequently driven by mutations in genes such as BRAF, KRAS, NRAS, and HRAS, is a hallmark
of a wide array of human cancers.[1][2][3] While inhibitors targeting upstream components of
this pathway, such as BRAF and MEK, have demonstrated clinical efficacy, the development of
resistance remains a significant challenge, often mediated by the reactivation of ERK signaling.
[1][4][5] This has underscored the therapeutic potential of directly targeting the terminal kinases
of this cascade, ERK1 and ERK2.

ASNO007 (also known as ERAS-007) is an orally bioavailable, potent, and selective small-
molecule inhibitor of ERK1 and ERK2.[1][6][7] Preclinical and clinical studies have
demonstrated its promising anti-tumor activity in cancers harboring RAS/RAF pathway
mutations, including those resistant to BRAF and MEK inhibitors.[1][7][8]
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Discovery and Preclinical Characterization

The discovery of ASN007 originated from a structure-activity relationship (SAR)-driven
medicinal chemistry effort aimed at identifying potent and selective ERK1/2 inhibitors.

Biochemical and Cellular Activity

ASNOO07 is a reversible and ATP-competitive inhibitor of ERK1 and ERK2.[7] In biochemical
assays, ASNO007 potently inhibits ERK1 and ERK2 with IC50 values of approximately 2 nM.[5]
[6][9] A key characteristic of ASNO007 is its long target residence time of 550 minutes, which
contributes to its sustained inhibition of ERK signaling.[1][8]

In cellular assays, ASN0O07 demonstrates potent anti-proliferative activity in a broad panel of
cancer cell lines, with preferential activity in those harboring mutations in the RAS/RAF
pathway.[2][7] The compound effectively inhibits the phosphorylation of downstream ERK1/2
substrates, such as RSK1, FRA1, and EIk1, with low nanomolar IC50 values.[5]

Kinase Selectivity

To assess its specificity, ASNO07 was profiled against a large panel of kinases. A radiometric
enzymatic assay (KinaseProfiler) of 335 kinases demonstrated that ASNOO7 is highly selective
for ERK1 and ERK2.[7]

In Vivo Efficacy in Xenograft and Patient-Derived
Xenograft (PDX) Models

The anti-tumor activity of ASN007 has been evaluated in various preclinical in vivo models. In
multiple cell-line-derived xenograft and patient-derived xenograft (PDX) models with BRAF and
KRAS mutations, oral administration of ASN007 resulted in significant tumor growth inhibition.
[1][2][5] Notably, ASNO07 demonstrated efficacy in models resistant to BRAF and MEK
inhibitors.[1][7] The combination of ASN007 with a PI3K inhibitor has also been shown to
enhance its anti-tumor activity.[8]

Clinical Development

ASNO0O07 is currently under clinical investigation for the treatment of advanced solid tumors.
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Phase 1 Clinical Trial (NCT03415126)

A first-in-human, open-label, Phase 1 clinical trial was conducted to evaluate the safety,
tolerability, pharmacokinetics (PK), and preliminary efficacy of ASN007 in patients with
advanced solid tumors harboring RAS, RAF, or MEK mutations.[1][8] The study employed a
dose-escalation design with both once-daily (QD) and once-weekly (QW) oral dosing

schedules.[1]

Data Presentation
Biochemical and Cellular Potency

Target/Cell Line Assay Type IC50 (nM) Reference
ERK1 Biochemical 2 [5116119]
ERK2 Biochemical 2 [51061[9]
RAS/RAF Mutant Cell

] Anti-proliferative Median: 37
Lines
Wild-Type RAS/RAF _ ] _

Anti-proliferative >10,000

Cell Lines

Phase 1 Clinical Trial Key Findings (NCT03415126)
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Parameter

Finding

Reference

Dosing Regimens

Once-daily (QD) and once-
weekly (QW)

[1]

Maximum Tolerated Dose
(MTD)

40 mg QD and 250 mg QW

[1]

Pharmacokinetics

Dose-dependent increase in
Cmax and AUC24; Elimination
half-life (t1/2) of 10-15 hours

[1]

Efficacy

Confirmed partial response in
a patient with HRAS-mutant
salivary gland cancer; Stable
disease in patients with KRAS-
mutant ovarian cancer and
BRAF V600E-mutant thyroid

cancer

[1]

Safety

Manageable and reversible

adverse events, including rash,

gastrointestinal toxicities, and

central serous retinopathy

[1]

Experimental Protocols
ERK1/2 Enzymatic Activity Assay (HTRF-based)

A Homogeneous Time-Resolved Fluorescence (HTRF) assay is utilized to determine the in

vitro potency of ASN007 against ERK1 and ERK2 kinases.

Principle: The assay measures the phosphorylation of a substrate peptide by the kinase. The

detection is based on FRET between a europium cryptate-labeled anti-phospho-substrate

antibody (donor) and an XL665-labeled substrate (acceptor).

General Protocol:

» Prepare a reaction buffer containing the ERK1 or ERK2 enzyme.
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e Add ASNO007 at various concentrations.
« Initiate the kinase reaction by adding the substrate peptide and ATP.
 Incubate the reaction mixture at room temperature.

o Stop the reaction and add the HTRF detection reagents (europium-labeled antibody and
XL665-labeled streptavidin).

 Incubate to allow for antibody-antigen binding.

e Read the fluorescence at 620 nm (cryptate emission) and 665 nm (XL665 emission) on an
HTRF-compatible plate reader.

e Calculate the HTRF ratio (665 nm / 620 nm) and plot against the inhibitor concentration to
determine the IC50 value.

Kinase Selectivity Profiling (Radiometric Assay)

Principle: This assay measures the ability of ASN007 to inhibit the activity of a large panel of
kinases by quantifying the incorporation of radiolabeled phosphate from [y-33P]ATP into a
specific substrate.

General Protocol:
o A panel of purified kinases is prepared.
o ASNO0O07 is added at a fixed concentration (e.g., 1 uM).

e The kinase reaction is initiated by the addition of [y-33P]ATP and the respective kinase
substrate.

o After incubation, the reaction is stopped, and the radiolabeled substrate is captured on a
filter membrane.

e The amount of incorporated radioactivity is measured using a scintillation counter.
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o The percentage of inhibition is calculated by comparing the radioactivity in the presence of
ASNO0O07 to a control reaction.

Western Blot Analysis for p-RSK1 Inhibition

Principle: Western blotting is used to detect the levels of phosphorylated RSK1 (a downstream
substrate of ERK1/2) in cancer cells treated with ASN007.

General Protocol:

e Culture cancer cell lines (e.g., HT-29) to sub-confluency.

» Treat the cells with varying concentrations of ASNO07 for a specified duration.

e Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

o Determine the protein concentration of the lysates using a BCA or Bradford assay.

o Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

e Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
 Incubate the membrane with a primary antibody specific for phosphorylated RSK1 (p-RSK1).

o Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated
secondary antibody.

» Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an
imaging system.

o Normalize the p-RSK1 signal to a loading control (e.g., GAPDH or total RSK1).

Xenograft and PDX Tumor Model Studies

Principle: To evaluate the in vivo anti-tumor efficacy of ASN007, human cancer cells or patient-
derived tumor fragments are implanted into immunocompromised mice.

General Protocol:
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e Cell Line Xenografts:
o Culture human cancer cells (e.g., those with BRAF or KRAS mutations).

o Subcutaneously inject a suspension of the cancer cells into the flank of
immunocompromised mice (e.g., nude or SCID mice).

o Patient-Derived Xenografts (PDX):
o Obtain fresh tumor tissue from cancer patients.

o Implant small fragments of the tumor tissue subcutaneously into immunocompromised

mice.
e Treatment:

o Once the tumors reach a palpable size, randomize the mice into treatment and control
groups.

o Administer ASN0O07 orally at a specified dose and schedule (e.g., daily or intermittently).
The control group receives the vehicle.

e Monitoring:

o Measure the tumor volume regularly using calipers.

o Monitor the body weight of the mice as an indicator of toxicity.
e Endpoint:

o At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g.,
pharmacodynamic marker analysis by western blot or immunohistochemistry).

Visualizations
Signaling Pathway
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Caption: The RAS/RAF/MEK/ERK signaling pathway and the inhibitory action of ASN007.

Experimental Workflow for Preclinical Evaluation
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In Vitro Studies
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Caption: A streamlined workflow for the preclinical evaluation of ASN007.
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Caption: The design of the Phase 1 clinical trial for ASN007 (NCT03415126).
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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